molecular formula C10H14N2O2 B018082 2-(2,5-Dimethylphenoxy)acetohydrazide CAS No. 103896-91-9

2-(2,5-Dimethylphenoxy)acetohydrazide

Cat. No. B018082
M. Wt: 194.23 g/mol
InChI Key: VSSYNLQAUAPHQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide and related compounds involves multiple steps, starting from base chemicals like 2,4-Dimethylphenol, which is converted into ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then transformed into the corresponding hydrazide through reflux with hydrazine. Further chemical transformations include the reaction with CS2 in the presence of KOH, leading to various N'-substituted derivatives with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups. These syntheses are corroborated by IR, 1H-NMR, and EIMS spectral data analysis, indicating the complex chemical reactions involved in producing these compounds (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N'-substituted benzylidene derivatives, has been conducted through various spectroscopic methods and crystallographic studies. For example, the structure of 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its derivatives have been characterized, showing trans configurations with respect to the C=N double bonds and are stabilized by N–H···O hydrogen bonds and weak π···π interactions. These structural analyses provide insight into the molecular configuration and the interactions that stabilize the compound's structure (Zhou & Ma, 2012).

Scientific Research Applications

  • N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides exhibit significant antibacterial activity and lipoxygenase inhibitory activity, suggesting potential use as anti-inflammatory and antimicrobial agents (Rasool et al., 2016).

  • Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide has been found to reduce seizures and increase seizure threshold, mainly through the inhibition of voltage-gated sodium currents and enhancement of GABA effect, indicating its potential in treating epilepsy (Pękala et al., 2011).

  • N'-Substituted Benzylidene-2-(2, 4-dimethylphenoxy) Acetatohydrazides show promising antibacterial and enzyme inhibitory activities, making them candidates for antibacterial drug development (Aziz‐ur‐Rehman et al., 2014).

  • Novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides have shown potential as antioxidants and antibacterial agents (Ahmad et al., 2010).

  • Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA) has been highlighted for its potential pharmaceutical activity due to its electronic structure and dominant intramolecular interactions (Amalanathan et al., 2015).

  • Cyanoacetohydrazide and oxadiazolyl acetonitrile derivatives have shown promising cytotoxic activity against various human tumor cell lines and antioxidant properties, suggesting their potential in cancer treatment (Shaker & Marzouk, 2016).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSYNLQAUAPHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366410
Record name 2-(2,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenoxy)acetohydrazide

CAS RN

103896-91-9
Record name 2-(2,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HQ He, XH Lie, JQ Weng… - Letters in Drug Design & …, 2017 - ingentaconnect.com
Some novel pyrazole derivatives were designed and synthesized through multi-step reactions from substituted phenol as starting material. Their structures were confirmed by 1H NMR, …
Number of citations: 2 www.ingentaconnect.com

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